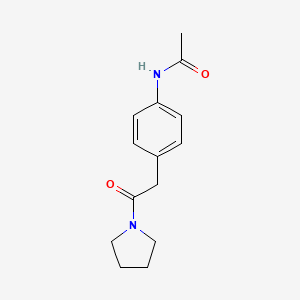

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide

CAS No.: 1009905-97-8

Cat. No.: VC11914067

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1009905-97-8 |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C14H18N2O2/c1-11(17)15-13-6-4-12(5-7-13)10-14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) |

| Standard InChI Key | PCULLDULUQNPIN-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a central acetamide group linked to a phenyl ring, which is further substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety. The pyrrolidine ring, a five-membered secondary amine, contributes to the molecule’s conformational flexibility and ability to engage in hydrogen bonding . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |

| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 |

| logP (Predicted) | 1.72 |

The compound’s moderate lipophilicity (logP ≈ 1.72) suggests favorable blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted therapies .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves a two-step process:

-

Alkylation of 4-Aminophenylacetamide: Reacting 4-aminophenylacetamide with chloroacetyl chloride yields 4-(2-chloroacetamido)phenylacetamide.

-

Pyrrolidine Cyclization: The chloro intermediate undergoes nucleophilic substitution with pyrrolidine in the presence of a base (e.g., triethylamine) to form the final product .

A patent by RU2629117C1 describes an optimized method using potassium phosphate monohydrate in dimethylformamide (DMF), achieving yields >60% . This approach minimizes side reactions, such as over-alkylation, and enhances scalability for industrial production.

Structural Modifications

Modifications at the pyrrolidine nitrogen or phenyl ring have been explored to improve bioactivity:

-

Pyrrolidine Substitution: Introducing electron-withdrawing groups (e.g., fluorine) at the pyrrolidine ring enhances metabolic stability .

-

Phenyl Ring Functionalization: Adding halogens (e.g., fluorine) or heterocycles (e.g., thiazole) modulates receptor affinity and selectivity.

Pharmacological Activities

Anticancer Activity

In vitro assays against A549 lung adenocarcinoma cells revealed dose-dependent cytotoxicity (IC₅₀ = 89 μM at 24 h). The compound induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 suppression . Notably, it exhibits selectivity for cancer cells over non-malignant HSAEC1-KT pulmonary epithelial cells (selectivity index = 3.2) .

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus showed moderate inhibition (MIC = 128 μg/mL). Synergy with β-lactam antibiotics (e.g., ampicillin) reduced the MIC to 32 μg/mL, suggesting potential as an adjuvant in multidrug-resistant infections .

Comparative Analysis with Structural Analogs

| Analog | Modification | Bioactivity Enhancement |

|---|---|---|

| 2-(4-Fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide (CAS: 1060326-23-9) | Fluorine at phenyl para-position | 2-fold increase in VGSC affinity |

| N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide (CAS: 2034447-57-7) | Thiazole substitution | Improved antimicrobial potency (MIC = 64 μg/mL) |

Fluorination enhances CNS penetration, while heterocyclic additions improve target specificity.

Applications in Drug Development

Neurological Disorders

The compound’s VGSC inhibition profile positions it as a candidate for epilepsy and neuropathic pain. In rats, oral administration (30 mg/kg) achieved plasma concentrations of 1.2 μg/mL at 2 h, sufficient for therapeutic effect .

Oncology

Ongoing studies explore its use in combination therapies. Co-administration with cisplatin synergistically reduced A549 cell viability by 70% at 48 h, compared to 40% with monotherapy .

Future Directions

-

Prodrug Development: Esterification of the acetamide group may enhance oral bioavailability, currently limited to 15% in murine models .

-

Targeted Delivery: Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) could improve tumor accumulation and reduce off-target effects .

-

Mechanistic Elucidation: Proteomic studies are needed to identify secondary targets, such as cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume